molecular formula C14H11F2NO4S B4431419 METHYL 3-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE

METHYL 3-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE

Cat. No.: B4431419
M. Wt: 327.30 g/mol
InChI Key: ALVZRPSIMGOJTE-UHFFFAOYSA-N
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Description

METHYL 3-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a difluorophenoxy group, an acetylamino group, and a methyl ester group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene ring. One common method involves the reaction of 2,4-difluorophenol with chloroacetic acid to form 2-(2,4-difluorophenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acyl chloride, which is subsequently reacted with methyl 3-amino-2-thiophenecarboxylate in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

METHYL 3-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 3-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The difluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiophene ring can participate in π-π interactions with aromatic amino acids in the target protein. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE is unique due to the presence of the difluorophenoxy group, which can enhance its chemical stability and biological activity compared to other thiophene derivatives. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 3-[[2-(2,4-difluorophenoxy)acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO4S/c1-20-14(19)13-10(4-5-22-13)17-12(18)7-21-11-3-2-8(15)6-9(11)16/h2-6H,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVZRPSIMGOJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 3-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE

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